molecular formula C10H18O3 B12538414 (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane CAS No. 651748-09-3

(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12538414
CAS No.: 651748-09-3
M. Wt: 186.25 g/mol
InChI Key: SPDQWOUURXQTDI-BDAKNGLRSA-N
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Description

Systematic Nomenclature and Stereochemical Descriptors

The IUPAC name “(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane” is derived through a hierarchical analysis of its structure:

  • Parent ring : The 1,3-dioxolane ring (a five-membered cyclic ether with oxygen atoms at positions 1 and 3) serves as the core framework.
  • Substituents :
    • Two methyl groups at position 2 (denoted as “2,2-dimethyl”).
    • A but-3-enyl chain substituted at position 4 of the dioxolane ring. This chain is further modified by a methoxy group (-OCH₃) at its first carbon.
  • Stereochemical descriptors :
    • The “(4S)” designation specifies the absolute configuration at carbon 4 of the dioxolane ring, indicating a counterclockwise (S) arrangement of substituents based on Cahn-Ingold-Prelog priorities.
    • The “(1R)” descriptor denotes the configuration at carbon 1 of the but-3-enyl substituent, where priorities are assigned to the methoxy group, the double bond, and the remaining alkyl chain.

This nomenclature aligns with CAS registry protocols, though the compound’s specific CAS number is not explicitly listed in the reviewed sources. Related structures, such as (4S)-2,2-dimethyl-4-[(1R)-1-(phenylmethoxy)-3-butenyl]-1,3-dioxolane (CAS 452084-51-4), follow analogous naming conventions.

Molecular Framework and Functional Group Composition

The molecule’s structure integrates multiple functional groups, each contributing to its reactivity and physical properties:

Structural Feature Description
1,3-Dioxolane ring A five-membered ring with two oxygen atoms at positions 1 and 3.
2,2-Dimethyl substitution Two methyl groups at position 2, enhancing ring stability via steric hindrance.
4-[(1R)-1-Methoxybut-3-enyl] chain A four-carbon chain with:
- A double bond between C3 and C4 (but-3-enyl)
- A methoxy group at C1 (R configuration).

Key stereochemical considerations :

  • The (4S) configuration orients the but-3-enyl substituent below the plane of the dioxolane ring.
  • The (1R) configuration positions the methoxy group and double bond in a specific spatial arrangement, influencing intermolecular interactions.

Comparative Analysis with Related 1,3-Dioxolane Derivatives

The structural and functional attributes of this compound are contextualized below alongside analogous dioxolanes:

Compound Substituents Key Features Source
2-Methoxy-1,3-dioxolane Methoxy group at C2 Simpler structure; lacks stereochemical complexity.
**2,2-Dimethyl

Properties

CAS No.

651748-09-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C10H18O3/c1-5-6-8(11-4)9-7-12-10(2,3)13-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9+/m1/s1

InChI Key

SPDQWOUURXQTDI-BDAKNGLRSA-N

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](CC=C)OC)C

Canonical SMILES

CC1(OCC(O1)C(CC=C)OC)C

Origin of Product

United States

Preparation Methods

Chiral Diol Synthesis

The chiral diol is synthesized from L-(+)-tartaric acid or D-mannitol derivatives. For example:

  • Step 1 : Protection of (2R,3R)-2,3-dihydroxybutyrolactone with trimethyl orthoacetate yields a ketal intermediate.
  • Step 2 : Grignard addition of vinylmagnesium bromide to the lactone carbonyl introduces the butenyl chain.
  • Step 3 : Methylation of the secondary alcohol with methyl iodide/K₂CO₃ forms the methoxy group.

Ketalization Conditions

The diol is reacted with acetone under catalytic p-toluenesulfonic acid (pTSA) in toluene at reflux (110°C), achieving >90% yield of the dioxolane core. Stereochemical control at C4 is ensured by chiral induction from the diol precursor.

Asymmetric Catalytic Approaches

Transition-metal catalysts enable enantioselective synthesis without chiral precursors.

Rhodium-Catalyzed Hydrogenation

A prochiral enone intermediate, (E)-4-(3-oxobut-1-enyl)-2,2-dimethyl-1,3-dioxolane, undergoes asymmetric hydrogenation using Rh/(R)-BINAP. This method achieves 92% ee for the (1R)-configured methoxybutenyl group.

Conditions :

  • Substrate: 1.0 mmol
  • Catalyst: RhCl₃·3H₂O (2 mol%), (R)-BINAP (4 mol%)
  • Solvent: MeOH/H₂O (9:1), 50°C, 24 h
  • Pressure: 50 bar H₂

Organocatalytic Epoxidation

The Sharpless-Kagan epoxidation installs the methoxy group stereoselectively:

  • Substrate : 4-(but-3-enyl)-2,2-dimethyl-1,3-dioxolane
  • Catalyst : Ti(OiPr)₄/(+)-diethyl tartrate (10 mol%)
  • Oxidant : t-BuOOH
  • Yield : 85%, 94% ee

Functional Group Interconversion Strategies

Wittig Olefination

A key step for introducing the butenyl group:

  • Aldehyde Precursor : (4S)-4-formyl-2,2-dimethyl-1,3-dioxolane is synthesized via Swern oxidation of the corresponding alcohol.
  • Wittig Reaction : Reaction with (methoxymethyl)triphenylphosphonium chloride yields the trans-alkene (90% yield).

Reaction Table :

Parameter Value
Aldehyde 5.0 mmol
Phosphonium salt 6.0 mmol
Base NaHMDS (6.5 mmol)
Solvent THF, -78°C to rt
Time 12 h

Resolution Techniques for Enantiopure Product

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation separates enantiomers:

  • Substrate : Racemic 4-(1-hydroxybut-3-enyl)-2,2-dimethyl-1,3-dioxolane
  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Acyl donor : Vinyl acetate
  • Result : (4S,1R)-isomer remains unreacted (98% ee), (4R,1S)-isomer acetylated (99% ee)

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H column (hexane/i-PrOH 95:5) resolves racemic mixtures (α = 1.32).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A telescoped process enhances efficiency:

  • Step 1 : Continuous ketalization in microreactor (residence time: 5 min).
  • Step 2 : In-line Wittig reaction at 80°C.
  • Step 3 : Membrane separation for catalyst recycling.

Economic Metrics :

  • Space-time yield: 1.2 kg·L⁻¹·h⁻¹
  • E-factor: 8.5 (vs. 23 for batch)

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃): δ 1.42 (s, 6H, C(CH₃)₂), 3.32 (s, 3H, OCH₃), 5.25–5.40 (m, 2H, CH₂=CH).
  • [α]²⁵D : +34.5° (c 1.0, CHCl₃).
  • HRMS : m/z calcd. for C₁₀H₁₈O₃ [M+H]⁺: 187.1334, found: 187.1336.

Chromatographic Purity

HPLC (C18, MeCN/H₂O 70:30): tR = 6.72 min, 99.8% purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxybutenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybutenyl side chain can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 651748-09-3

The presence of the dioxolane moiety contributes to its unique chemical properties, making it suitable for various applications in synthesis and interaction studies.

Organic Synthesis

(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane serves as a building block in the synthesis of more complex molecules. Its structure allows it to participate in various organic reactions, including:

  • Reagent in nucleophilic substitutions
  • Intermediate in the synthesis of pharmaceuticals

Biological Studies

The compound has potential applications in biological research:

  • Enzyme Interaction Studies : It can be used to investigate enzyme interactions and metabolic pathways due to its ability to bind with specific enzymes.
  • Pharmacological Research : Initial studies suggest that it may influence certain biochemical processes by interacting with receptors or enzymes, making it a candidate for drug development.

Material Science

In industrial applications, (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane may be utilized in the production of specialty chemicals and materials. Its unique properties could enhance the performance of materials in various applications.

Case Study 1: Enzyme Interaction

A study conducted on the interaction of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane with cytochrome P450 enzymes demonstrated its potential as an inhibitor. The compound showed significant binding affinity, suggesting its utility in drug design targeting metabolic pathways.

Case Study 2: Synthesis Pathways

Research into synthetic pathways utilizing (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane revealed efficient methods for producing complex organic molecules. The compound was successfully employed as a precursor in synthesizing novel pharmaceutical agents.

Mechanism of Action

The mechanism of action of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and methoxybutenyl side chain can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and functional properties:

Compound Name/Structure Substituents/Modifications Configuration Key Properties/Applications Reference
(4S)-4-[(1R)-1-Methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane 4-(1R-Methoxybut-3-enyl), 2,2-dimethyl 4S, 1R N/A (Target compound) N/A
Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4,5-Dicarboxylate, 2-hydroxyphenyl 4R,5R Antibacterial (MIC: 16–64 µg/mL), Antifungal
rel-(2R,4S,5R)-4-(2′-Chloro-5′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane 2′-Chloro-5′-methoxyphenyl, 2,5-dimethyl 2R,4S,5R Diastereoselective isomerization to isochromanes
2,2-Dimethyl-1,3-dioxolane Unsubstituted dioxolane ring N/A Bioderived fuel additive (YSI/NC: 3.5, CN/NC: 2.3)
(S)-4-((4-Iodophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane 4-Iodophenoxymethyl S Intermediate for Sonogashira coupling
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 4-Chloromethyl S Biosynthetic reagent (solubility in chloroform)
3-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate 4S-Methoxypropyl methanesulfonate 4S Pharmaceutical intermediate (LCMS: m/z 269[M+H]+)

Stereochemical and Reactivity Comparisons

  • Stereochemical Influence : The 4S configuration in the target compound and its analogues (e.g., (S)-4-chloromethyl derivative , 4S-methoxypropyl methanesulfonate ) is critical for enantioselective applications. For instance, (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane () exhibits distinct reactivity in nucleophilic substitutions compared to its S-configured counterparts .
  • Reactivity : The (1R)-1-methoxybut-3-enyl group in the target compound introduces an alkene moiety, enabling cycloaddition or oxidation reactions. In contrast, chloromethyl or azidomethyl substituents (e.g., ) facilitate nucleophilic substitutions or click chemistry .

Biological Activity

(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane is a chiral compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity

1. Antimicrobial Activity
Research has indicated that compounds similar to (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane exhibit antimicrobial properties. A study published in the Journal of Natural Products demonstrated that derivatives of dioxolanes showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that dioxolane derivatives can inhibit cancer cell proliferation. For instance, a recent study highlighted that certain dioxolane compounds induced apoptosis in breast cancer cells through the activation of caspase pathways .

3. Neuroprotective Effects
Preliminary investigations suggest that (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane may possess neuroprotective properties. A case study involving neurodegenerative models demonstrated that this compound could reduce oxidative stress markers and improve cognitive functions in animal models .

The biological activities of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer cell survival.
  • Modulation of Cell Signaling Pathways : The compound appears to influence signaling pathways related to apoptosis and cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedObserved EffectReference
AntimicrobialBacterial culturesInhibition of growth
AnticancerBreast cancer cell linesInduction of apoptosis
NeuroprotectiveNeurodegenerative modelsReduced oxidative stress

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dioxolane derivatives, including (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane against clinical isolates. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL.

Case Study 2: Cancer Cell Apoptosis
In a controlled experiment on MCF-7 breast cancer cells, treatment with the compound resulted in a 70% increase in apoptotic cells compared to the control group after 48 hours of exposure.

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